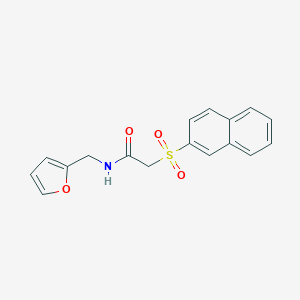
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone, also known as QNT, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. QNT is a heterocyclic compound that contains a quinoline ring and a tetrazole ring, which are both important pharmacophores in drug design.
作用機序
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is not well understood. However, several studies have suggested that 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone may act by inhibiting enzymes involved in DNA replication, RNA transcription, and protein synthesis. 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In addition, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is its broad-spectrum activity against cancer cells, viruses, and bacteria. 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is its poor solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is not well understood, which may limit its development as a therapeutic agent.
将来の方向性
Several future directions can be pursued in the study of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone. One direction is to further investigate the mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone, which may lead to the development of more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone in vivo, which may provide insights into its potential use as a therapeutic agent. In addition, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone can be studied as a potential precursor for the synthesis of novel materials with unique properties.
合成法
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been reported in several studies. One of the most common methods is the reaction of 3,4-dihydroquinoline-2(1H)-thione with 5-azidotetrazole in the presence of potassium tert-butoxide. This reaction leads to the formation of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone in good yields. Other methods have also been reported, including the reaction of 3,4-dihydroquinoline-2(1H)-thione with sodium azide in the presence of copper(I) iodide and the reaction of 3,4-dihydroquinoline-2(1H)-thione with sodium azide and potassium tert-butoxide.
科学的研究の応用
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been shown to have anticancer, antiviral, and antibacterial activities. In agriculture, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been studied as a potential pesticide and herbicide. In materials science, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been studied as a potential precursor for the synthesis of novel materials.
特性
製品名 |
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone |
|---|---|
分子式 |
C13H15N5OS |
分子量 |
289.36 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C13H15N5OS/c1-17-13(14-15-16-17)20-9-12(19)18-8-4-6-10-5-2-3-7-11(10)18/h2-3,5,7H,4,6,8-9H2,1H3 |
InChIキー |
XGISSEUXCOOPAT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC(=O)N2CCCC3=CC=CC=C32 |
正規SMILES |
CN1C(=NN=N1)SCC(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)

![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B269882.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269886.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269889.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)
![1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole](/img/structure/B269892.png)
